N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
Description
N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound that features a pyrrolidinone ring, a tetrahydropyran moiety, and an isonicotinamide group
Properties
IUPAC Name |
N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c27-22-13-20(15-26(22)14-17-4-2-1-3-5-17)25-23(28)19-6-9-24-21(12-19)30-16-18-7-10-29-11-8-18/h1-6,9,12,18,20H,7-8,10-11,13-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSVVTDOTNDZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor such as a substituted pyrrolidine, the pyrrolidinone ring can be formed through oxidation reactions.
Attachment of the Tetrahydropyran Moiety: This step involves the formation of an ether linkage, typically through the reaction of a hydroxyl group with a tetrahydropyran derivative.
Isonicotinamide Formation: The final step involves the coupling of the intermediate with isonicotinic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrolidinone ring or the benzyl group.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone or isonicotinamide moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or tetrahydropyran groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidinone Ring : Starting from a substituted pyrrolidine precursor.
- Attachment of the Tetrahydropyran Moiety : Forming an ether linkage with a tetrahydropyran derivative.
- Isonicotinamide Formation : Coupling with isonicotinic acid or its derivatives under amide bond-forming conditions using coupling reagents like EDCI or DCC.
Chemistry
N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions, which can yield valuable derivatives for further research.
Biology
The compound is investigated for its potential as a biochemical probe or inhibitor. It may interact with specific molecular targets, such as enzymes or receptors, leading to downstream effects on cellular pathways. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects .
Medicine
This compound has therapeutic potential in treating various diseases, including cancer and neurological disorders. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for drug development aimed at specific therapeutic targets .
Industry
In industrial applications, this compound can be utilized in developing new materials or as a catalyst in chemical reactions. Its unique properties may facilitate advancements in material science and catalysis .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Cancer Treatment : Investigations into its role as an enzyme inhibitor have shown promise in reducing tumor growth by targeting specific metabolic pathways.
- Neurological Disorders : Research indicates that modulation of neurotransmitter receptors may lead to new treatment options for conditions such as depression or anxiety disorders.
Mechanism of Action
The mechanism of action of N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a harmful metabolite.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methoxyisonicotinamide: Lacks the tetrahydropyran moiety.
N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide: Similar structure but with a nicotinamide group instead of isonicotinamide.
Uniqueness
The presence of both the tetrahydropyran moiety and the isonicotinamide group in N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide makes it unique. This combination may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
Biological Activity
N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of the compound is , with a molecular weight of approximately 595.74 g/mol. The structure includes a pyrrolidine ring, an isonicotinamide moiety, and a methoxy-substituted tetrahydropyran, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C32H45N5O6 |
| Molecular Weight | 595.74 g/mol |
| CAS Number | Not specified |
The compound exhibits multiple mechanisms of action, primarily through modulation of enzyme activity and receptor interactions:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : The compound interacts with various biological receptors, influencing signaling pathways that are crucial for cellular responses.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant antiproliferative effects against several cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values ranging from 1.2 µM to 5.3 µM indicate potent activity against this cell line.
- HCT116 (Colorectal Cancer) : The compound showed an IC50 of approximately 3.7 µM, suggesting effective inhibition of cell growth.
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through oxidative stress mechanisms and disruption of mitochondrial function.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Exhibited moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics.
Neuroprotective Effects
Emerging research indicates that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases:
- Mechanism : It may reduce oxidative stress and inflammation in neuronal cells, thus protecting against neurotoxicity.
Case Studies and Research Findings
- Study on Anticancer Effects :
- Neuroprotective Research :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
